molecular formula C9H8N4O3 B2723805 N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide CAS No. 1396857-50-3

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2723805
CAS No.: 1396857-50-3
M. Wt: 220.188
InChI Key: PQDSAYXAFMRTIV-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide (CAS 1396857-50-3) is a high-purity chemical compound with the molecular formula C9H8N4O3 and a molecular weight of 220.18 g/mol . This heterocyclic compound features a 1,2-oxazole (isoxazole) ring system linked to a methoxypyrimidine group via a carboxamide bridge. The 1,2-oxazole scaffold is a fundamental structure in medicinal chemistry and is known to be a key pharmacophore in various biologically active substances . Research into similar 1,2-oxazole-carboxamide derivatives has shown these compounds to be intriguing modulators of ionotropic glutamate receptors, particularly AMPA receptors, which are critical targets in neuroscience and pain research . Furthermore, structural analogs based on the 1,2-oxazole core have demonstrated significant immunosuppressive properties in vitro, inhibiting the proliferation of peripheral blood mononuclear cells (PBMCs) and the production of TNF α, a key inflammatory cytokine . This compound is offered as a building block for researchers in drug discovery and development. It is suitable for constructing DNA-encoded libraries, exploring structure-activity relationships in heterocyclic chemistry, and investigating new therapeutic agents for neurological and immunological disorders . The product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-15-8-4-7(10-5-11-8)13-9(14)6-2-3-12-16-6/h2-5H,1H3,(H,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDSAYXAFMRTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide and related oxazole-carboxamide derivatives:

Compound Substituents Therapeutic Target Key Findings Stability/Pharmacokinetics Reference
This compound (Target Compound) 6-Methoxypyrimidin-4-yl Not explicitly stated Inferred potential for kinase/receptor binding due to pyrimidine and oxazole. Likely influenced by methoxy group’s electron effects.
3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide Imidazole, trifluoromethylphenyl, dihydroisoxazole Antirheumatic Metabolites formed via amide bond hydrolysis; unstable in plasma/urine. Requires sample acidification for stabilization.
N-[[4-(4-Methylpiperazin-1-yl)phenyl]methyl]-1,2-oxazole-5-carboxamide (SSAA09E2) 4-Methylpiperazine-phenylmethyl SARS-CoV-2 (Antiviral) Inhibits cathepsin L (EC50: 3.1 µM); good oral bioavailability. Rapid systemic distribution in animal models.
3-(1-Methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide 1-Methylpiperidin-3-yl 5HT7 Receptor Antagonist Potent antagonism via pharmacophore alignment and docking studies. Not discussed; inferred metabolic stability.
N-(4-Acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide 4-Acetylphenyl, 3-methyl Not specified Listed as a chemical entity; structural diversity highlights SAR flexibility. No data available.

Key Structural and Functional Insights:

Substituent-Driven Activity :

  • The dihydroisoxazole ring in the antirheumatic compound (–2) introduces conformational rigidity but reduces stability, necessitating sample acidification to prevent degradation .
  • The 4-methylpiperazine group in SSAA09E2 enhances antiviral activity by targeting host proteases (e.g., cathepsin L), distinct from the target compound’s methoxypyrimidine motif .
  • Methoxy groups (common in the target compound and the antirheumatic analog) may improve solubility and target engagement but could influence metabolic pathways like oxidation .

Therapeutic Scope: Antivirals: SSAA09E2’s EC50 of 3.1 µM suggests high potency compared to remdesivir and favipiravir, though its mechanism (cathepsin L inhibition) differs from direct viral entry blockers .

Metabolic Considerations :

  • Hydrolysis of the amide bond is a common metabolic pathway for oxazole-carboxamides, as seen in the antirheumatic compound .
  • SSAA09E2’s rapid distribution and bioavailability highlight the importance of substituents like methylpiperazine in optimizing pharmacokinetics .

Biological Activity

N-(6-methoxypyrimidin-4-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a xanthine oxidase inhibitor and in various therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring linked to an oxazole moiety through a carboxamide group. The presence of the methoxy group enhances solubility and may influence biological activity. The compound can be synthesized through various methods, often involving palladium-catalyzed reactions for optimal yield and purity .

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as an enzyme inhibitor:

  • Xanthine Oxidase Inhibition : This compound exhibits potent xanthine oxidase inhibitory activity with an IC50 in the nanomolar range, making it a candidate for treating conditions like gout and hyperuricemia .
  • Anticancer Potential : The oxazole derivatives have shown promise in cancer research. For instance, related compounds within the oxazole framework have demonstrated significant cytotoxicity against various cancer cell lines. A derivative with similar structural features exhibited IC50 values ranging from 0.003 to 0.595 µM against multiple tumor cell lines .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : By inhibiting xanthine oxidase, the compound reduces the production of uric acid and reactive oxygen species (ROS), which are implicated in various pathological conditions.
  • Cellular Interactions : The compound may interact with specific receptors or enzymes involved in cancer progression and inflammation, although detailed pathways remain to be fully elucidated .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Substituent Effect on Activity
Methoxy GroupEnhances solubility and potentially increases bioavailability.
Carboxamide LinkageEssential for maintaining inhibitory activity against target enzymes.
Pyrimidine RingInfluences binding affinity to xanthine oxidase and other targets.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Xanthine Oxidase Inhibition : A study demonstrated that this compound significantly inhibited xanthine oxidase in vitro, showing promise for gout treatment .
  • Antitumor Activity : A derivative of oxazole was tested against a panel of 12 human tumor cell lines, revealing high selectivity and low IC50 values against renal cancer cell lines .
  • In Vivo Studies : Further research is required to explore the in vivo efficacy of this compound, particularly concerning its pharmacokinetics and potential side effects.

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